molecular formula C10H8F2O4 B6354140 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester CAS No. 773135-44-7

2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester

Cat. No.: B6354140
CAS No.: 773135-44-7
M. Wt: 230.16 g/mol
InChI Key: BLKSMRWBNCCUCQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester is a fluorinated organic compound with the molecular formula C10H8F2O4. This compound is part of the benzo[1,3]dioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid.

    Esterification: The carboxylic acid is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid.

    Reduction: 2,2-Difluoro-benzo[1,3]dioxole-4-methanol.

    Hydrolysis: 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid and ethanol.

Scientific Research Applications

2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as increased thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid: The parent carboxylic acid form of the compound.

    2,2-Difluoro-benzo[1,3]dioxole-4-methanol: The reduced alcohol form of the compound.

    2,2-Difluoro-benzo[1,3]dioxole-4-carboxaldehyde: An aldehyde derivative of the compound.

Uniqueness

2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester is unique due to its ester functional group, which imparts different chemical properties compared to its carboxylic acid, alcohol, and aldehyde counterparts. The ester group enhances its solubility in organic solvents and its reactivity in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-2-14-9(13)6-4-3-5-7-8(6)16-10(11,12)15-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKSMRWBNCCUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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